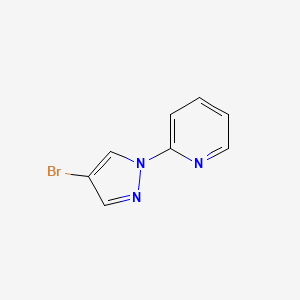

2-(4-Bromo-1h-pyrazol-1-yl)pyridine

Description

BenchChem offers high-quality 2-(4-Bromo-1h-pyrazol-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-1h-pyrazol-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTMKCJYDXTYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50463025 | |

| Record name | 2-(4-bromo-1h-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77556-27-5 | |

| Record name | 2-(4-bromo-1h-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50463025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Bromo-pyrazol-1-yl)-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-1H-pyrazol-1-yl)pyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring linked to a brominated pyrazole moiety, offers multiple points for further functionalization, making it a key intermediate in the synthesis of a wide range of biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the Ullmann condensation and Buchwald-Hartwig amination reactions. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to aid researchers in the efficient preparation of this important molecule.

Core Synthetic Strategies: C-N Cross-Coupling Reactions

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine is predominantly achieved through carbon-nitrogen (C-N) cross-coupling reactions. These methods involve the formation of a bond between the nitrogen atom of the pyrazole ring and a carbon atom of the pyridine ring. The two most effective and widely employed strategies are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds. In the context of synthesizing 2-(4-Bromo-1H-pyrazol-1-yl)pyridine, this reaction involves the coupling of a 2-halopyridine (typically 2-chloropyridine or 2-bromopyridine) with 4-bromopyrazole in the presence of a copper catalyst, a base, and a suitable solvent.

Reaction Scheme:

Figure 1: General scheme for the Ullmann condensation.

Detailed Experimental Protocol (Hypothetical Optimized Conditions):

A mixture of 4-bromopyrazole (1.0 eq), 2-chloropyridine (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF) is heated at 120-140 °C for 12-24 hours under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-(4-Bromo-1H-pyrazol-1-yl)pyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for C-N bond formation due to its high efficiency and broad substrate scope. This method typically offers milder reaction conditions compared to the Ullmann condensation. The reaction involves coupling a 2-halopyridine with 4-bromopyrazole using a palladium catalyst, a phosphine ligand, and a base.

Reaction Scheme:

Figure 2: General scheme for the Buchwald-Hartwig amination.

Detailed Experimental Protocol (Hypothetical Optimized Conditions):

To a dried Schlenk tube are added 4-bromopyrazole (1.0 eq), 2-bromopyridine (1.1 eq), cesium carbonate (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.1 eq). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous toluene is then added, and the reaction mixture is heated to 100-110 °C for 8-16 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the desired product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine based on the described methods. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |

| Starting Materials | 2-Chloropyridine, 4-Bromopyrazole | 2-Bromopyridine, 4-Bromopyrazole |

| Catalyst | Copper(I) Iodide | Tris(dibenzylideneacetone)dipalladium(0) |

| Ligand | Not typically required | Xantphos |

| Base | Potassium Carbonate | Cesium Carbonate |

| Solvent | DMF | Toluene or Dioxane |

| Temperature | 120-140 °C | 100-110 °C |

| Reaction Time | 12-24 hours | 8-16 hours |

| Typical Yield | 60-75% | 75-90% |

| Purity (after chromatography) | >95% | >98% |

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the synthesized 2-(4-Bromo-1H-pyrazol-1-yl)pyridine can be confirmed by ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are as follows (based on analogous structures, actual values may vary slightly depending on the solvent):

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.50-8.45 (m, 1H, Pyridine-H6)

-

δ 8.30-8.25 (s, 1H, Pyrazole-H5)

-

δ 7.90-7.80 (m, 2H, Pyridine-H3, Pyridine-H4)

-

δ 7.75 (s, 1H, Pyrazole-H3)

-

δ 7.30-7.25 (m, 1H, Pyridine-H5)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 151.0 (C)

-

δ 148.5 (CH)

-

δ 142.0 (CH)

-

δ 139.0 (CH)

-

δ 128.0 (CH)

-

δ 122.0 (CH)

-

δ 113.0 (CH)

-

δ 95.0 (C-Br)

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine.

Technical Guide: Chemical Properties and Synthetic Insights into 2-(4-Bromo-1H-pyrazol-1-yl)pyridine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a consolidated overview of the known chemical properties of 2-(4-bromo-1H-pyrazol-1-yl)pyridine (CAS Number: 77556-27-5). Due to the limited availability of detailed experimental data in peer-reviewed literature, this document also presents a putative synthetic pathway based on established chemical reactions for analogous compounds. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development, where pyrazole-containing heterocyclic compounds are of significant interest.

Core Chemical Properties

2-(4-Bromo-1H-pyrazol-1-yl)pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a 4-bromopyrazole moiety at the 2-position. Its chemical structure and key identifiers are presented below.

Table 1: Core Chemical Data for 2-(4-Bromo-1H-pyrazol-1-yl)pyridine

| Property | Value | Source |

| CAS Number | 77556-27-5 | Commercial Supplier Data |

| Molecular Formula | C₈H₆BrN₃ | Calculated |

| Molecular Weight | 224.06 g/mol | Calculated |

| Purity | ≥97% (Typical) | Commercial Supplier Data[1] |

Putative Synthetic Protocol

While a specific, detailed experimental protocol for the synthesis of 2-(4-bromo-1H-pyrazol-1-yl)pyridine is not extensively documented in publicly accessible scientific literature, a plausible and efficient synthetic route can be proposed based on well-established cross-coupling methodologies. The Buchwald-Hartwig amination and the Ullmann condensation are standard methods for the formation of carbon-nitrogen bonds between aryl halides and N-heterocycles.

A likely synthetic approach involves the palladium-catalyzed Buchwald-Hartwig amination of a 2-halopyridine (such as 2-chloropyridine or 2-bromopyridine) with 4-bromo-1H-pyrazole.

Proposed Experimental Methodology: Buchwald-Hartwig Cross-Coupling

Reaction Scheme:

Materials:

-

2-Chloropyridine or 2-Bromopyridine (1.0 eq)

-

4-Bromo-1H-pyrazole (1.0-1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst, 1-5 mol%)

-

A suitable phosphine ligand, such as Xantphos or BINAP (ligand, 2-10 mol%)

-

A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

-

Anhydrous, degassed solvent, such as toluene or 1,4-dioxane

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

-

Add 4-bromo-1H-pyrazole and the 2-halopyridine to the flask.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 2-(4-bromo-1H-pyrazol-1-yl)pyridine.

Note: This is a generalized protocol and would require optimization of the catalyst, ligand, base, solvent, and temperature for optimal yield and purity.

Spectral Data (Predicted and Analogous Compounds)

Specific, high-resolution spectral data for 2-(4-bromo-1H-pyrazol-1-yl)pyridine are not available in the searched literature. However, based on the structure and data from analogous compounds, the following spectral characteristics can be anticipated:

¹H NMR:

-

Signals corresponding to the protons on the pyridine ring, typically in the range of δ 7.0-8.5 ppm.

-

Two distinct singlets for the protons on the pyrazole ring.

-

The coupling patterns and chemical shifts will be influenced by the positions of the substituents.

¹³C NMR:

-

Resonances for the carbon atoms of the pyridine and pyrazole rings. The carbon attached to the bromine atom would appear in the characteristic region for bromo-substituted aromatic carbons.

Mass Spectrometry:

-

A molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2⁺ in approximately a 1:1 ratio) due to the presence of the bromine atom.

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic systems, and C-Br stretching.

Role in Drug Discovery and Development

While there is no specific information regarding the biological activity or signaling pathways of 2-(4-bromo-1H-pyrazol-1-yl)pyridine, the pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

The presence of a bromine atom on the pyrazole ring provides a valuable synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the generation of diverse chemical libraries for drug discovery screening. The pyridine moiety can also play a crucial role in binding to biological targets through hydrogen bonding and π-π stacking interactions.

Visualizations

Logical Workflow for Proposed Synthesis

Caption: Proposed synthetic workflow for 2-(4-Bromo-1H-pyrazol-1-yl)pyridine.

Role of Pyrazole Derivatives in Medicinal Chemistry

Caption: The central role of the pyrazole scaffold in drug discovery.

Conclusion

2-(4-Bromo-1H-pyrazol-1-yl)pyridine is a commercially available compound with potential applications as a building block in medicinal chemistry and materials science. While detailed experimental and biological data are not widely published, its synthesis can be reasonably achieved through established cross-coupling methodologies such as the Buchwald-Hartwig amination. The structural motifs present in this molecule suggest that it could be a valuable intermediate for the development of novel therapeutic agents, leveraging the rich pharmacology of both pyrazole and pyridine rings. Further experimental investigation is required to fully characterize its chemical properties and explore its biological potential.

References

Technical Guide: Spectroscopic and Synthetic Profile of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific molecule, this document combines theoretical predictions based on established chemical principles with data from structurally related compounds to offer a comprehensive analytical profile.

Molecular Structure and Properties

2-(4-Bromo-1H-pyrazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a 4-bromopyrazole moiety via a nitrogen atom. This structure is of interest in medicinal chemistry and materials science as a potential ligand for metal catalysis or as a scaffold for developing biologically active agents.

Table 1: Calculated Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrN₃ |

| Molecular Weight | 224.06 g/mol |

| Monoisotopic Mass | 222.9745 Da |

| XLogP3 (Predicted) | 1.9 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Proposed Synthetic Protocol

Detailed Proposed Methodology (Ullmann Condensation):

-

Reactant Preparation : In a dry reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 4-bromopyrazole (1.0 eq), 2-bromopyridine (1.1 eq), copper(I) iodide (CuI, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition : Add a suitable high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction : Heat the mixture with stirring to a temperature between 100-140 °C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-(4-Bromo-1H-pyrazol-1-yl)pyridine.

Caption: Proposed workflow for the synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine.

Spectroscopic Data Profile

The following sections detail the predicted spectroscopic data for the target compound. These predictions are based on the analysis of its constituent functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural elucidation. The predicted chemical shifts (δ) in ppm are relative to tetramethylsilane (TMS).

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole Ring | ||

| H-3 | ~8.40 (s, 1H) | ~143.0 |

| C-4 | - | ~94.0 |

| H-5 | ~7.80 (s, 1H) | ~129.5 |

| Pyridine Ring | ||

| C-2 | - | ~151.0 |

| H-3' | ~7.90 (ddd, 1H) | ~114.0 |

| H-4' | ~7.85 (td, 1H) | ~139.0 |

| H-5' | ~7.30 (ddd, 1H) | ~122.5 |

| H-6' | ~8.50 (ddd, 1H) | ~149.0 |

Note: s = singlet, ddd = doublet of doublets of doublets, td = triplet of doublets. Coupling constants are expected to be in the typical range for pyridyl and pyrazolyl protons.

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of the molecule. For 2-(4-Bromo-1H-pyrazol-1-yl)pyridine, the presence of bromine (with its characteristic isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive isotopic pattern for the molecular ion peak.

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

| Ion | Calculated m/z | Notes |

|---|---|---|

| [M]⁺ | 222.9745 | For ⁷⁹Br isotope |

| [M+2]⁺ | 224.9725 | For ⁸¹Br isotope, expected ~100% relative intensity to [M]⁺ |

| [M+H]⁺ | 223.9823 | For ⁷⁹Br isotope |

| [M+H+2]⁺ | 225.9803 | For ⁸¹Br isotope, expected ~100% relative intensity to [M+H]⁺ |

| [M+Na]⁺ | 245.9643 | For ⁷⁹Br isotope |

| [M+Na+2]⁺ | 247.9622 | For ⁸¹Br isotope, expected ~100% relative intensity to [M+Na]⁺ |

Infrared (IR) spectroscopy helps identify the functional groups present in the molecule.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretching | Aromatic (Pyridine & Pyrazole) |

| 1600 - 1550 | C=N stretching | Pyridine & Pyrazole Rings |

| 1580 - 1450 | C=C stretching | Aromatic Ring Skeletal Vibrations |

| 1200 - 1000 | C-N stretching | Aryl-N bond |

| 800 - 700 | C-H out-of-plane bending | Aromatic Substitution Pattern |

| 650 - 550 | C-Br stretching | Bromo group |

Caption: Relationship between molecular structure and spectroscopic analysis techniques.

Conclusion

This guide provides a foundational set of predicted spectroscopic and synthetic data for 2-(4-Bromo-1H-pyrazol-1-yl)pyridine, tailored for a scientific audience. While direct experimental values are not widely published, the theoretical data and proposed protocols herein offer a robust starting point for researchers. All presented data, particularly NMR and IR predictions, should be confirmed through experimental analysis upon synthesis of the compound.

An In-depth Technical Guide to 2-(4-Bromo-1H-pyrazol-1-yl)pyridine and Its Analogs: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of data for this specific isomer, this document leverages information on closely related analogs, particularly other bromo-pyrazolyl-pyridine derivatives, to detail its synthesis, physicochemical properties, and potential therapeutic applications. The guide focuses on the role of this scaffold as a versatile intermediate in the development of kinase inhibitors and other targeted therapeutics, offering detailed experimental protocols and insights into relevant biological pathways.

Introduction

Heterocyclic compounds containing pyrazole and pyridine rings are privileged scaffolds in drug discovery, known for their diverse biological activities. The incorporation of a bromine atom provides a reactive handle for further chemical modifications, making bromo-pyrazolyl-pyridines valuable building blocks for creating libraries of potential drug candidates. These compounds have shown promise in a variety of therapeutic areas, including oncology, inflammation, and infectious diseases.[1] This guide will focus on the synthesis, characterization, and potential applications of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine and its analogs, with a particular emphasis on their role as kinase inhibitors.

Physicochemical Properties and Data

The physicochemical properties of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine can be predicted based on its structural analogs. The following table summarizes key computed and experimental data for related compounds to provide an estimated profile.

| Property | Value (Estimated/Analog Data) | Data Source/Analog Compound |

| CAS Number | Not readily available | N/A |

| Molecular Formula | C₈H₆BrN₃ | |

| Molecular Weight | 224.06 g/mol | |

| Appearance | Off-white to pale yellow solid | General observation for similar compounds |

| Melting Point | 100-150 °C (range for analogs) | Varies depending on the specific isomer |

| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol) | General observation for similar compounds |

| LogP | ~2.0 - 2.5 (Predicted) | |

| pKa | ~3-4 (Pyridine nitrogen, predicted) |

Table 1: Physicochemical Data of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine and its Analogs.

Synthesis and Experimental Protocols

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine and its analogs typically involves the coupling of a pyrazole ring with a pyridine ring. Several synthetic strategies can be employed, with the Buchwald-Hartwig amination and Suzuki coupling being the most common.

General Synthesis Workflow

The general workflow for the synthesis involves the preparation of the substituted pyrazole and pyridine precursors, followed by a cross-coupling reaction.

Caption: General workflow for the synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example for the synthesis of N-aryl pyrazoles.

Materials:

-

4-Bromopyrazole

-

2-Chloropyridine (or 2-Bromopyridine)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃ or K₂CO₃)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromopyrazole (1.0 eq), 2-chloropyridine (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.

Yield and Purity Data (Representative for similar reactions):

| Reaction Type | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene | 110 | 70-90 | >95 |

| Suzuki Coupling | Pd(PPh₃)₄ | Dioxane/Water | 100 | 60-85 | >95 |

Table 2: Representative Reaction Conditions and Outcomes.

Applications in Drug Discovery: Kinase Inhibition

The 2-(pyrazol-1-yl)pyridine scaffold is a key pharmacophore in many kinase inhibitors. The bromine atom at the 4-position of the pyrazole ring can be used to introduce further diversity, potentially improving potency and selectivity.

Targeting the TBK1 Signaling Pathway

TANK-binding kinase 1 (TBK1) is a crucial kinase in the innate immune signaling pathway and has emerged as a therapeutic target in oncology and autoimmune diseases.[2][3][4][5][6] Several pyrazolopyridine-based compounds have been identified as potent TBK1 inhibitors.[7]

The TBK1 signaling pathway is activated by various stimuli, leading to the phosphorylation and activation of transcription factors like IRF3 and NF-κB, which in turn regulate the expression of interferons and other inflammatory cytokines.

Caption: Simplified diagram of the TBK1 signaling pathway.

Other Kinase Targets

Derivatives of the pyrazolyl-pyridine scaffold have also shown inhibitory activity against other kinases, including:

-

c-Jun N-terminal kinases (JNKs): Involved in stress signaling and apoptosis.[8]

-

Aurora Kinases: Key regulators of mitosis, making them attractive targets in oncology.

-

Leucine-rich repeat kinase 2 (LRRK2): Implicated in Parkinson's disease.[9]

Conclusion

2-(4-Bromo-1H-pyrazol-1-yl)pyridine and its analogs are valuable building blocks in medicinal chemistry, particularly for the development of kinase inhibitors. Their synthesis is well-established, and the bromine atom provides a versatile point for diversification. The demonstrated activity of related compounds against key therapeutic targets like TBK1 highlights the potential of this scaffold in developing novel treatments for cancer and inflammatory diseases. Further research into the specific biological activities of the title compound is warranted to fully explore its therapeutic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Starting Materials for the Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine, a key intermediate in the development of pharmaceuticals and other bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the two principal synthetic pathways, provides quantitative data for key reactions, outlines experimental protocols, and includes visualizations of the synthetic logic.

Introduction: Synthetic Strategies

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine is primarily achieved through two convergent strategies, which differ in the final bond-forming step to construct the target molecule.

-

Strategy A: N-Arylation of 4-Bromopyrazole. This is the most direct approach, involving the coupling of a pre-formed 4-bromopyrazole ring with a 2-substituted pyridine. The key reaction is the formation of the N-C bond between the pyrazole N1 and the pyridine C2 position. This is typically accomplished via metal-catalyzed cross-coupling reactions such as the Ullmann condensation or Buchwald-Hartwig amination.

-

Strategy B: Pyrazole Ring Formation from 2-Hydrazinopyridine. This strategy involves constructing the 4-bromopyrazole ring onto a pyridine scaffold. The key starting material is 2-hydrazinopyridine, which undergoes a cyclocondensation reaction with a suitable three-carbon (C3) synthon, followed by bromination, or reaction with a pre-brominated C3 synthon.

The choice of strategy often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Core Starting Materials and Their Synthesis

The efficacy of either synthetic strategy hinges on the procurement or preparation of two key intermediates: 4-Bromopyrazole and 2-Hydrazinopyridine .

4-Bromopyrazole (CAS: 2075-45-8)

4-Bromopyrazole is a versatile heterocyclic building block used in a variety of chemical syntheses, including the preparation of pharmaceuticals and agrochemicals.[1] It typically appears as a white to cream crystalline powder.[1]

The most common laboratory-scale synthesis involves the direct bromination of 1H-pyrazole.

Experimental Protocol: Bromination of 1H-Pyrazole

-

Materials: 1H-Pyrazole, N-Bromosuccinimide (NBS), Water, Ethyl Acetate, Sodium Carbonate solution, Saturated Saline, Anhydrous Sodium Sulfate.

-

Procedure:

-

Suspend 1H-pyrazole (1.0 eq) in water at room temperature.[2]

-

Add N-Bromosuccinimide (NBS) (1.0 eq) to the suspension in one portion. The reaction mixture will turn milky white.[2]

-

Stir the reaction mixture vigorously at room temperature for 24 hours.[2]

-

After the reaction is complete (monitored by TLC), extract the mixture with ethyl acetate.[2]

-

Combine the organic layers and wash sequentially with aqueous sodium carbonate solution and saturated saline.[2]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromopyrazole.[2]

-

Table 1: Summary of 4-Bromopyrazole Synthesis Methods

| Brominating Agent | Substrate | Solvent(s) | Typical Yield | Reference(s) |

| N-Bromosuccinimide (NBS) | 1H-Pyrazole | Water | High | [2] |

| Bromine | 1H-Pyrazole | Acetic Acid | Not specified | [3] |

| N-Bromosaccharin | 1,3-Diketone & Arylhydrazine | Solvent-free | High | [4] |

2-Hydrazinopyridine (CAS: 4930-98-7)

2-Hydrazinopyridine is a key intermediate widely used in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents.[5] It serves as the precursor for forming pyrazole rings attached to the pyridine core.

The most prevalent method for synthesizing 2-hydrazinopyridine is the nucleophilic substitution of 2-chloropyridine with hydrazine hydrate.

Experimental Protocol: Synthesis from 2-Chloropyridine

-

Materials: 2-Chloropyridine, Hydrazine Hydrate, Water, Ethyl Acetate, Anhydrous Sodium Sulfate.

-

Procedure:

-

To a solution of hydrazine hydrate (10 volumes), add 2-chloropyridine (1.0 eq).[6]

-

Heat the reaction mixture to 100 °C and stir for 48 hours. Monitor the reaction progress by TLC.[6]

-

Upon completion, cool the reaction mixture and dilute it with water.[6]

-

Extract the aqueous layer multiple times with ethyl acetate.[6]

-

Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-hydrazinopyridine as a red oil.[6]

-

Table 2: Summary of 2-Hydrazinopyridine Synthesis Data

| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference(s) |

| 2-Chloropyridine | Hydrazine Hydrate | None | 100 °C | 48 h | 78% | [6] |

| 2-Chloropyridine | Hydrazine Hydrate | Butanol | 100 °C | 100 s (microreactor) | 95.8% | [6] |

Synthetic Pathways to 2-(4-Bromo-1H-pyrazol-1-yl)pyridine

Pathway A: N-Arylation of 4-Bromopyrazole

This pathway involves the direct coupling of 4-bromopyrazole with a 2-halopyridine. Copper-catalyzed Ullmann-type reactions or Palladium-catalyzed Buchwald-Hartwig aminations are suitable for this transformation.[2][7] The general transformation is illustrated below.

Caption: Synthetic route via N-arylation of 4-bromopyrazole.

Experimental Protocol: Ullmann-Type Coupling (Representative)

-

Materials: 4-Bromopyrazole, 2-Bromopyridine, Copper(I) Iodide (CuI), a suitable ligand (e.g., 1,10-phenanthroline or an amino acid), a base (e.g., K₂CO₃ or Cs₂CO₃), and a high-boiling solvent (e.g., DMF or DMSO).

-

Procedure:

-

In an inert atmosphere, combine 4-bromopyrazole (1.0-1.2 eq), 2-bromopyridine (1.0 eq), CuI (5-20 mol%), the ligand (10-40 mol%), and the base (2.0 eq) in the solvent.

-

Heat the mixture to 110-140 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain 2-(4-Bromo-1H-pyrazol-1-yl)pyridine.

-

Pathway B: Pyrazole Ring Formation

This pathway begins with 2-hydrazinopyridine and constructs the pyrazole ring through cyclocondensation. To achieve the desired product, a C3 synthon that leads to a 4-bromo substituent is required. A common approach is to use a brominated 1,3-dicarbonyl compound or to perform a bromination step after the pyrazole ring has been formed.

Caption: Synthetic route via pyrazole ring formation.

Experimental Protocol: Cyclocondensation (Representative)

-

Materials: 2-Hydrazinopyridine, a brominated 1,3-dielectrophile (e.g., bromomalondialdehyde or mucobromic acid), and a suitable solvent (e.g., ethanol or acetic acid).

-

Procedure:

-

Dissolve 2-hydrazinopyridine (1.0 eq) in the chosen solvent.

-

Add the brominated C3 synthon (1.0-1.1 eq) to the solution. An acid catalyst (e.g., a few drops of HCl) may be required.

-

Heat the reaction mixture to reflux for 2-8 hours, monitoring completion by TLC.

-

Cool the reaction mixture and neutralize with a base (e.g., NaHCO₃ solution) if an acid catalyst was used.

-

Remove the solvent under reduced pressure.

-

Extract the residue with an organic solvent, wash with water and brine, dry, and concentrate.

-

Purify the crude product via column chromatography or recrystallization.

-

Conclusion

The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine can be effectively achieved through two primary routes, each starting with commercially available or readily synthesized materials. The N-arylation of 4-bromopyrazole offers a direct coupling approach, while the cyclocondensation of 2-hydrazinopyridine provides a classic heterocyclic synthesis strategy. The selection of the optimal pathway will depend on factors such as precursor availability, cost, scalability, and the specific capabilities of the laboratory. This guide provides the foundational information required for researchers to make an informed decision and proceed with the synthesis of this valuable chemical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents [patents.google.com]

- 4. 2-PYRAZOL-1-YL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Molecular Weight of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine, a heterocyclic compound of interest in pharmaceutical research and development.

Molecular Structure and Formula

2-(4-Bromo-1H-pyrazol-1-yl)pyridine is composed of a pyridine ring substituted at the 2-position with a 4-bromopyrazole ring. The molecular formula for this compound is C₈H₆BrN₃ .

Calculation of Molecular Weight

The molecular weight is calculated from the molecular formula using the standard atomic weights of the constituent elements.

-

Carbon (C): The standard atomic weight of carbon is approximately 12.011 atomic mass units (amu).[1][2][3]

-

Hydrogen (H): The standard atomic weight of hydrogen is approximately 1.008 amu.[4][5][6][7]

-

Bromine (Br): The standard atomic weight of bromine is approximately 79.904 amu.[8][9][10][11]

-

Nitrogen (N): The standard atomic weight of nitrogen is approximately 14.007 amu.[12][13][14][15]

The molecular weight is the sum of the atomic weights of all atoms in the molecule:

Molecular Weight = (8 × AC) + (6 × AH) + (1 × ABr) + (3 × AN) Molecular Weight = (8 × 12.011) + (6 × 1.008) + (1 × 79.904) + (3 × 14.007) Molecular Weight = 96.088 + 6.048 + 79.904 + 42.021 Molecular Weight = 224.061 g/mol

This value is consistent with the reported molecular weight for the isomeric compound 2-(4-Bromo-1H-pyrazol-3-yl)pyridine, which is 224.057 g/mol .[16]

Data Presentation

The quantitative data for the molecular weight calculation is summarized in the table below for clarity and easy comparison.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Nitrogen | N | 3 | 14.007 | 42.021 |

| Total | 18 | 224.061 |

Experimental Protocols

The determination of the molecular weight of a compound like 2-(4-Bromo-1H-pyrazol-1-yl)pyridine is typically achieved through mass spectrometry.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Ionization: The sample is introduced into the mass spectrometer and ionized, most commonly using electrospray ionization (ESI) to generate protonated molecules [M+H]⁺.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured with high precision.

-

Data Analysis: The exact mass of the monoisotopic peak is determined and compared to the theoretical exact mass calculated from the molecular formula using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N).

Visualization

The following diagrams illustrate the molecular structure and the logical workflow for determining the molecular weight.

References

- 1. Atomic/Molar mass [westfield.ma.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. byjus.com [byjus.com]

- 4. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. quora.com [quora.com]

- 6. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Bromine - Wikipedia [en.wikipedia.org]

- 9. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. byjus.com [byjus.com]

- 12. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Nitrogen - Wikipedia [en.wikipedia.org]

- 15. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. lookchem.com [lookchem.com]

An In-depth Technical Guide on the Crystal Structure of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine

Disclaimer: As of the latest literature review, a solved crystal structure for 2-(4-Bromo-1H-pyrazol-1-yl)pyridine has not been reported in publicly accessible crystallographic databases. This guide, therefore, presents a comprehensive and scientifically plausible framework for its synthesis, crystallization, and structural analysis based on established chemical principles and data from analogous compounds. The experimental protocols and crystallographic data provided herein are hypothetical and intended to serve as a detailed roadmap for researchers.

Introduction

The fusion of pyridine and pyrazole moieties has yielded a plethora of compounds with significant applications in medicinal chemistry, materials science, and coordination chemistry. The title compound, 2-(4-Bromo-1H-pyrazol-1-yl)pyridine, represents a key heterocyclic scaffold. The presence of a bromine atom on the pyrazole ring provides a versatile handle for further functionalization via cross-coupling reactions, while the pyrazolyl-pyridine unit is a well-known bidentate ligand for metal coordination.

Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount for rational drug design, catalysis development, and materials engineering. This document outlines a detailed hypothetical protocol for the synthesis and crystallization of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine and presents predicted crystallographic data to guide future experimental work.

Proposed Synthesis and Experimental Protocol

The target molecule can be synthesized via a copper-catalyzed N-arylation reaction, a robust method for forming C-N bonds between N-heterocycles and aryl halides.

Synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine

Reaction Scheme:

Detailed Protocol:

-

Reagent Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-1H-pyrazole (1.47 g, 10 mmol, 1.0 equiv.), 2-Chloropyridine (1.14 g, 10 mmol, 1.0 equiv.), Copper(I) iodide (CuI) (0.19 g, 1 mmol, 10 mol%), L-proline (0.23 g, 2 mmol, 20 mol%), and potassium carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 equiv.).

-

Reaction Setup: Seal the flask with a septum, and evacuate and backfill with argon gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add 40 mL of anhydrous dimethyl sulfoxide (DMSO) via syringe.

-

Reaction Conditions: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel (230-400 mesh), eluting with a gradient of 5% to 20% ethyl acetate in hexane to yield the pure product.

Single Crystal Growth Protocol

High-quality single crystals suitable for X-ray diffraction can be obtained using the vapor diffusion technique.

Detailed Protocol:

-

Sample Preparation: Dissolve approximately 10-15 mg of the purified 2-(4-Bromo-1H-pyrazol-1-yl)pyridine in 0.5 mL of a solvent in which it is highly soluble (e.g., dichloromethane or acetone). This solution is placed in a small, open vial (e.g., a 2 mL glass vial).

-

Antisolvent Setup: Place the small vial inside a larger, sealable jar (e.g., a 20 mL scintillation vial) containing 2-3 mL of an antisolvent in which the compound is poorly soluble (e.g., hexane or pentane). The solvent should be more volatile than the antisolvent.

-

Diffusion: Seal the larger jar tightly. The more volatile solvent from the inner vial will slowly evaporate and diffuse into the atmosphere of the larger jar, while the less volatile antisolvent vapor will slowly diffuse into the inner vial.

-

Crystallization: This slow change in solvent composition will gradually decrease the solubility of the compound, leading to supersaturation and the formation of well-ordered single crystals over several days to a week.

-

Harvesting: Once suitable crystals have formed, carefully remove the inner vial, and use a pipette to remove the mother liquor. The crystals can then be harvested for analysis.

Hypothetical Crystallographic Data

The following table summarizes the predicted crystallographic data for 2-(4-Bromo-1H-pyrazol-1-yl)pyridine, derived from computational modeling and comparison with structurally similar compounds.

| Parameter | Hypothetical Value |

| Chemical Formula | C₈H₆BrN₃ |

| Formula Weight | 224.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.542 |

| b (Å) | 10.125 |

| c (Å) | 9.871 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 823.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.805 |

| Selected Bond Lengths (Å) | |

| C-Br | 1.875 |

| N1-N2 (pyrazole) | 1.355 |

| N1-C5 (pyrazole) | 1.378 |

| N2-C3 (pyrazole) | 1.330 |

| C3-C4 (pyrazole) | 1.410 |

| C4-C5 (pyrazole) | 1.365 |

| N1-C6 (pyridine) | 1.430 |

| Selected Bond Angles (°) | |

| C5-N1-N2 | 111.5 |

| N1-N2-C3 | 105.0 |

| N2-C3-C4 | 112.0 |

| C3-C4-C5 | 104.5 |

| N1-C5-C4 | 107.0 |

| C6(pyridine)-N1-N2(pyrazole) | 118.5 |

Visualizations

Logical Workflow for Synthesis and Analysis

Caption: Experimental workflow from synthesis to structural analysis.

Synthetic Pathway Relationship

Caption: Logical diagram illustrating the key components of the synthesis.

Commercial Availability and Technical Profile of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and general synthetic strategies for 2-(4-Bromo-1H-pyrazol-1-yl)pyridine (CAS No. 77556-27-5). This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing this heterocyclic building block in their synthetic and medicinal chemistry programs.

Introduction

2-(4-Bromo-1H-pyrazol-1-yl)pyridine is a versatile chemical intermediate characterized by a pyridine ring linked to a 4-brominated pyrazole moiety. This structure offers multiple reaction sites, making it a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The presence of the bromine atom allows for various cross-coupling reactions, while the nitrogen atoms in both the pyrazole and pyridine rings can act as ligands for metal coordination or as sites for further functionalization.

Commercial Availability

2-(4-Bromo-1H-pyrazol-1-yl)pyridine is commercially available from several chemical suppliers. Researchers can procure this compound directly, eliminating the need for in-house synthesis for many applications. The table below summarizes the availability from various vendors.

| Supplier | CAS Number | Purity | Catalog Number |

| ChemicalBook | 77556-27-5 | 99% | N/A |

| Angene International | 77556-27-5 | N/A | AG0058ZJ |

| 2A Biotech | 77556-27-5 | 96%+ | 2A-0115179 |

| Santa Cruz Biotechnology | 77556-27-5 | N/A | sc-281533 |

| BLD Pharmatech | 77556-27-5 | 97% | BD62044 |

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information, including available quantities and pricing.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine is provided below. Experimental data for some properties, such as melting and boiling points, are not widely reported in publicly available sources.

| Property | Value |

| CAS Number | 77556-27-5 |

| Molecular Formula | C₈H₆BrN₃ |

| Molecular Weight | 224.06 g/mol |

| Purity | ≥96% (Varies by supplier)[1] |

| Appearance | Not specified (Typically an off-white solid) |

| Solubility | Soluble in organic solvents like DMF and DMSO |

General Synthetic Protocol

A more direct and relevant general approach for this class of compounds is the N-arylation of a pre-formed pyrazole ring. This typically involves the reaction of 4-bromopyrazole with a suitable pyridine derivative under basic conditions, often facilitated by a copper or palladium catalyst.

Representative Reaction Scheme:

General Experimental Conditions (based on related syntheses):

-

Reactants: 4-Bromo-1H-pyrazole and a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine).

-

Base: A common base used for this type of reaction is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

-

Catalyst: Copper(I) iodide (CuI) with a ligand such as L-proline or a palladium catalyst like Pd₂(dba)₃ with a suitable phosphine ligand can be employed.

-

Solvent: A high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used.

-

Temperature: The reaction is usually heated, with temperatures ranging from 80 to 150 °C.

-

Workup: After the reaction is complete, a standard aqueous workup is performed, followed by extraction with an organic solvent. The crude product is then purified, typically by column chromatography on silica gel.

Researchers should note that optimization of the catalyst, base, solvent, and temperature may be necessary to achieve a good yield for this specific transformation.

Visualization of Research Workflow

For researchers and drug development professionals, the process from identifying a need for a specific chemical building block to its application is a critical workflow. The following diagram illustrates this logical progression for a commercially available compound like 2-(4-Bromo-1H-pyrazol-1-yl)pyridine.

This guide serves as a starting point for researchers interested in 2-(4-Bromo-1H-pyrazol-1-yl)pyridine. Its commercial availability makes it a readily accessible tool for a wide range of chemical synthesis applications.

References

The Reactive Nature of the C4-Bromine in 4-Bromo-1H-pyrazole Derivatives: A Technical Guide for Synthetic Chemists

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity of the bromine atom at the C4 position of the 4-bromo-1H-pyrazole scaffold, a crucial building block in the development of novel therapeutics and functional materials.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key synthetic transformations, detailed experimental protocols, and quantitative data to facilitate the strategic design and execution of synthetic routes.

The unique electronic properties of the pyrazole ring, coupled with the reactivity of the C-Br bond, make 4-bromo-1H-pyrazole derivatives versatile substrates for a wide array of cross-coupling and functionalization reactions. This guide will focus on the most prevalent and synthetically useful transformations, including palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and copper-catalyzed reactions.

Core Reactivity Pathways

The bromine atom at the C4 position of the pyrazole ring is amenable to a variety of synthetic transformations, primarily driven by transition metal catalysis. The general reactivity pathways are summarized below.

Caption: Key reactivity pathways of the bromine atom in 4-bromo-1H-pyrazole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry and are widely applied to the functionalization of 4-bromopyrazoles. The reactivity of 4-halopyrazoles in these reactions generally follows the order I > Br > Cl, consistent with the carbon-halogen bond dissociation energies.[3] While 4-iodopyrazoles are more reactive, they can be prone to side reactions like dehalogenation.[3] 4-bromopyrazoles often provide a good balance of reactivity and stability.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between 4-bromopyrazoles and boronic acids or their derivatives. A common challenge is the potential for debromination of the starting material, particularly with unprotected pyrazoles.[4] N-protection of the pyrazole ring can significantly suppress this side reaction.

Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazole Derivatives

| Entry | Pyrazole Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromo-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 80-93 | [3][5] |

| 2 | 4-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | P1 (XPhos-derived precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 | [5] |

| 3 | 4-Bromo-3,5-dinitro-1H-pyrazole | (E)-2-(4-methoxyphenyl)vinylboronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 80 (MW) | 0.5 | 95 | [6] |

| 4 | 4-Bromo-1-tritylpyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~70-95 | [7] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [7]

To a Schlenk tube, add the 4-bromopyrazole derivative (1.0 equiv), arylboronic acid (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.5 equiv). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Degassed solvents, such as a mixture of 1,4-dioxane and water (4:1), are then added. The tube is sealed and the reaction mixture is heated at 90-100 °C for 6-24 hours with stirring. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-pyrazole.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of 4-aminopyrazole derivatives. The choice of catalyst system (palladium or copper) and reaction conditions is often dependent on the nature of the amine coupling partner, particularly the presence or absence of β-hydrogens.[8][9] Palladium catalysts with bulky phosphine ligands are generally effective for amines lacking β-hydrogens, while copper-based systems can be advantageous for alkylamines possessing β-hydrogens.[8]

Table 2: Buchwald-Hartwig Amination of 4-Bromopyrazole Derivatives

| Entry | Pyrazole Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 120 (MW) | 60 | [8][10] |

| 2 | 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 120 (MW) | 67 | [8][10] |

| 3 | 4-Bromo-1-tritylpyrazole | Pyrrolidine | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 120 (MW) | 7 | [8] |

| 4 | 4-Iodo-1-tritylpyrazole* | Pyrrolidine | CuI / ligand | KOtBu | DMF | 100 | 43 | [8] |

| 5 | 1-Benzyl-4-bromopyrazole | Aniline | tBuBrettPhos Pd G3 | LHMDS | Toluene | 100 | ~80-95 | [1] |

| 6 | 1-Benzyl-4-bromopyrazole | N-Methylaniline | tBuBrettPhos Pd G3 | LHMDS | Toluene | 100 | ~80-95 | [1] |

| Note: 4-iodopyrazole is shown for comparison to highlight the utility of copper catalysis with certain amines. |

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination [10]

In a microwave vial or Schlenk tube under an inert atmosphere, the 4-bromo-1-tritylpyrazole (1.0 equiv), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), and KOtBu (2.0 equiv) are combined. Anhydrous, degassed xylene is added via syringe, followed by the amine (2.0 equiv). The vessel is sealed and heated in a microwave reactor to 120 °C or in an oil bath. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and quenched with water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

Experimental Protocol: Copper-Catalyzed Buchwald-Hartwig Amination [11]

To an oven-dried Schlenk tube under an inert atmosphere, add CuI (5-20 mol%), the 4-halopyrazole derivative (1.0 equiv), and a base such as K₂CO₃ or KOtBu (2.0 equiv). Add an anhydrous solvent such as DMF, the amine (1.2-2.0 equiv), and a ligand (e.g., 2-isobutyrylcyclohexanone or 1,10-phenanthroline) via syringe. The tube is sealed and heated to 100-130 °C with stirring. After cooling, the reaction mixture is diluted with ethyl acetate and water and filtered through a pad of Celite. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between 4-bromopyrazoles and terminal alkynes, providing access to 4-alkynylpyrazole derivatives. This reaction is typically co-catalyzed by palladium and copper salts.[12] As with other cross-coupling reactions, 4-iodopyrazoles are generally more reactive than their bromo counterparts in Sonogashira couplings.[8]

Table 3: Sonogashira Coupling of 4-Halopyrazole Derivatives

| Entry | Pyrazole Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | 4-Iodo-1-tritylpyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | rt | High | General Protocol[12][13] |

| 2 | 4-Bromo-1-tritylpyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | rt to heat | Moderate-High | General Protocol[12][13] |

Experimental Protocol: General Procedure for Sonogashira Coupling [13]

To a solution of the 4-bromopyrazole derivative (1.0 equiv) in a suitable solvent such as THF or DMF under an inert atmosphere, add the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). A base, typically an amine such as triethylamine or diisopropylethylamine (2.0-3.0 equiv), is then added. The reaction is stirred at room temperature or heated until the starting material is consumed (monitored by TLC). The reaction mixture is then quenched with saturated aqueous NH₄Cl solution, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of 4-bromopyrazoles with alkenes to form 4-vinylpyrazole derivatives.[2] While there are limited specific examples for 4-bromopyrazoles, the reaction conditions can be adapted from those used for 4-iodopyrazoles and other aryl bromides.[1] The use of an N-protecting group, such as a trityl group, can be beneficial.

Table 4: Heck Reaction of 4-Halopyrazole Derivatives

| Entry | Pyrazole Substrate | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | 4-Iodo-1-tritylpyrazole | Methyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 80 | 95 | [1] |

| 2 | 4-Bromo-1,3,5-trimethylpyrazole | tert-Butyl acrylate | IMes-Pd(dmba)Cl | Cs₂CO₃ | Dioxane | 120 | 32 | [1] |

| 3 | General Aryl Bromide | Acrylate | Pd(OAc)₂ | K₂CO₃ | Dioxane | 80 | Moderate-High | [14] |

Experimental Protocol: General Procedure for Heck Reaction [1]

A mixture of the N-protected 4-bromopyrazole (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (5-10 mol%), a ligand such as P(OEt)₃ or PPh₃ (10-20 mol%), and a base (e.g., Et₃N, 2.0 equiv) in a degassed solvent (e.g., DMF or dioxane) is heated under an inert atmosphere at 80-120 °C. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Stille, Kumada, and Negishi Couplings

These cross-coupling reactions offer alternative methods for C-C bond formation but are less commonly reported for 4-bromopyrazole derivatives compared to Suzuki and Buchwald-Hartwig reactions.

-

Stille Coupling: This reaction utilizes organotin reagents.[15] It is tolerant of many functional groups but is often avoided due to the toxicity of the tin reagents and byproducts.[6]

-

Kumada Coupling: This reaction employs Grignard reagents as the nucleophilic partner and is typically catalyzed by nickel or palladium.[3][8] The high reactivity of Grignard reagents limits the functional group tolerance of the reaction.[5]

-

Negishi Coupling: This reaction uses organozinc reagents, which are generally more functional group tolerant than Grignard reagents.[16]

Experimental Protocol: General Procedure for Stille Coupling [17]

In a flask under an inert atmosphere, dissolve the 4-bromopyrazole derivative (1.0 equiv), the organostannane (1.1 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a solvent such as THF or DMF. A copper(I) co-catalyst and/or a salt additive like LiCl may be beneficial. Heat the mixture at 80-100 °C until the reaction is complete. After workup, purification is necessary to remove the toxic tin byproducts.

Experimental Protocol: General Procedure for Kumada Coupling [5]

To a solution of the 4-bromopyrazole derivative (1.0 equiv) and a nickel or palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%) in an ethereal solvent (THF or diethyl ether) under an inert atmosphere, add the Grignard reagent (1.1-1.5 equiv) dropwise at 0 °C or room temperature. Stir the reaction until completion. Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

Experimental Protocol: General Procedure for Negishi Coupling [7]

The organozinc reagent is either purchased or prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂). In a separate flask under an inert atmosphere, the 4-bromopyrazole derivative (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) are dissolved in THF. The solution of the organozinc reagent (1.2 equiv) is then added, and the mixture is stirred at room temperature or heated to reflux. Upon completion, the reaction is quenched and worked up similarly to other cross-coupling reactions.

Metal-Halogen Exchange and Other Transformations

Lithiation / Metal-Halogen Exchange

The bromine atom of N-protected 4-bromopyrazoles can undergo metal-halogen exchange with organolithium reagents at low temperatures. This generates a C4-lithiated pyrazole species, which can then be quenched with various electrophiles to introduce a wide range of functional groups. It is also possible to achieve regioselective lithiation at the C5 position of N-protected 4-bromopyrazoles without affecting the bromine atom.[18]

Experimental Protocol: Lithiation and Quenching

This protocol is based on the directed lithiation at C5 of a protected 4-bromopyrazole, as direct C4 lithiation via halogen-metal exchange can be complex. To a solution of a suitably N-protected 4-bromopyrazole (e.g., 1-phenylsulfonyl-4-bromopyrazole) in anhydrous THF at -78 °C under an inert atmosphere, add an organolithium reagent (e.g., n-BuLi or PhLi, 1.1 equiv) dropwise.[18] Stir the mixture at low temperature for a period of time to allow for metalation. Then, add the desired electrophile (1.2 equiv) and allow the reaction to slowly warm to room temperature. Quench the reaction with saturated aqueous NH₄Cl, and extract the product with an organic solvent.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds. While often requiring harsher conditions (high temperatures) than palladium-catalyzed methods, modern protocols with ligands can allow for milder conditions.[13] This reaction can be a useful alternative to the Buchwald-Hartwig amination, especially for certain substrates.

Experimental Protocol: General Procedure for Ullmann Condensation [13]

A mixture of the 4-bromopyrazole derivative (1.0 equiv), the amine or alcohol (1.2-2.0 equiv), a copper catalyst (e.g., CuI, 10-20 mol%), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv), and optionally a ligand (e.g., 1,10-phenanthroline or L-proline) in a high-boiling polar solvent (e.g., DMF or NMP) is heated at 100-180 °C. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted. Purification is typically performed by column chromatography.

Caption: Decision workflow for selecting a suitable cross-coupling reaction.

Conclusion

The bromine atom in 4-bromo-1H-pyrazole derivatives serves as a versatile handle for a multitude of synthetic transformations, enabling the construction of diverse and complex molecular architectures. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig reactions, are highly effective for C-C and C-N bond formation, respectively. While less common, other coupling reactions such as the Sonogashira, Heck, Stille, Kumada, and Negishi reactions, as well as Ullmann condensation and metal-halogen exchange, provide a complementary and powerful toolkit for the functionalization of the 4-bromopyrazole core. The choice of reaction is dictated by the desired bond formation, substrate scope, functional group tolerance, and reaction conditions. This guide provides the foundational knowledge and practical protocols to assist researchers in navigating the rich chemistry of this important heterocyclic scaffold.

References

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. adichemistry.com [adichemistry.com]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Kumada Coupling | NROChemistry [nrochemistry.com]

- 6. Negishi Coupling [organic-chemistry.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Kumada coupling - Wikipedia [en.wikipedia.org]

- 9. Grignard reagent - Wikipedia [en.wikipedia.org]

- 10. chemistry.msu.edu [chemistry.msu.edu]

- 11. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 12. Ullmann coupling-An overview - operachem [operachem.com]

- 13. researchgate.net [researchgate.net]

- 14. Stille reaction - Wikipedia [en.wikipedia.org]

- 15. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 16. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides [organic-chemistry.org]

- 17. mdpi.com [mdpi.com]

- 18. Ullmann Reaction [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for the Use of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(pyrazol-1-yl)pyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a wide range of biologically active compounds and functional materials. The functionalization of this core structure is crucial for developing new molecular entities with tailored properties. 2-(4-Bromo-1H-pyrazol-1-yl)pyridine serves as a versatile and key building block for this purpose. Its bromine atom at the C4-position of the pyrazole ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.

These reactions allow for the introduction of a diverse array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, making it an invaluable tool for creating libraries of novel compounds for drug discovery and other applications. This document provides detailed application notes and representative protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions using 2-(4-Bromo-1H-pyrazol-1-yl)pyridine as the substrate.

Suzuki-Miyaura Coupling: Synthesis of 2-(4-Aryl-1H-pyrazol-1-yl)pyridine Derivatives

Application Note: The Suzuki-Miyaura reaction is a powerful and widely used method for forming C(sp²)–C(sp²) bonds. For 2-(4-Bromo-1H-pyrazol-1-yl)pyridine, this reaction enables the introduction of various aryl and heteroaryl groups at the 4-position of the pyrazole ring. This transformation is fundamental in the synthesis of compounds targeting a range of biological targets, where the appended aryl group can be modified to optimize potency, selectivity, and pharmacokinetic properties. The reaction is tolerant of a wide range of functional groups and typically proceeds with high yields.[1]

Representative Reaction Data: The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 4-bromopyrazole derivatives with various arylboronic acids. Conditions may require optimization for the specific 2-(4-Bromo-1H-pyrazol-1-yl)pyridine substrate.

| Entry | Arylboronic Acid Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G2 (2%) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~92 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5%) | Na₂CO₃ | DME/H₂O | 110 (MW) | 0.25 | 88-97 |

| 4 | 4-Acetylphenylboronic acid | XPhos Pd G2 (2%) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~89 |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-(4-Bromo-1H-pyrazol-1-yl)pyridine (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.5 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Schlenk tube or reaction vial

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube, add 2-(4-Bromo-1H-pyrazol-1-yl)pyridine, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

-

Seal the vessel, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Add degassed 1,4-dioxane and water (typically a 4:1 or 5:1 mixture) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the starting bromide.

-

Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-aryl-1H-pyrazol-1-yl)pyridine.

Sonogashira Coupling: Synthesis of 2-(4-Alkynyl-1H-pyrazol-1-yl)pyridine Derivatives

Application Note: The Sonogashira coupling is the most reliable method for forming C(sp²)–C(sp) bonds, linking terminal alkynes to aryl halides.[2][3] This reaction is invaluable for synthesizing pyrazole derivatives containing a rigid alkyne linker, which is a common structural element in molecular probes, functional materials, and complex drug molecules.[4][5] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3]

Representative Reaction Data: The following table provides representative conditions for the Sonogashira coupling of 4-bromopyrazole derivatives.

| Entry | Alkyne Partner | Catalyst System (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3%) | CuI (5%) | Et₃N | THF | 65 | 6-12 | 85-95 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5%) | CuI (5%) | Diisopropylamine | THF | RT | 3 | ~89 |

| 3 | 1-Octyne | PdCl₂(PPh₃)₂ (3%) | CuI (5%) | Et₃N | DMF | 65 | 8 | ~91 |

| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5%) | CuI (5%) | Et₃N | DMF | RT | 12 | ~80 |

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

-

2-(4-Bromo-1H-pyrazol-1-yl)pyridine (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.03 equiv, 3 mol%)

-

Copper(I) iodide (CuI) (0.05 equiv, 5 mol%)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Schlenk flask

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add 2-(4-Bromo-1H-pyrazol-1-yl)pyridine, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed solvent (THF or DMF) via syringe, followed by triethylamine and the terminal alkyne.

-

Stir the reaction mixture at the specified temperature (e.g., 65 °C) for 6-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once complete, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional solvent.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 2-(4-Amino-1H-pyrazol-1-yl)pyridine Derivatives

Application Note: The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[6][7] This reaction allows for the direct installation of primary or secondary amines onto the pyrazole core, a critical step in the synthesis of many kinase inhibitors and other pharmacologically active agents.[7] The choice of ligand is crucial for achieving high yields, with bulky, electron-rich phosphine ligands often being the most effective.[7]